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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for BI-135585, a selective
inhibitor of 113-hydroxysteroid dehydrogenase type 1 (113-HSD1). The enzyme 113-HSD1
plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a
therapeutic strategy for type 2 diabetes and metabolic syndrome. This document summarizes
the performance of BI-135585 in various preclinical models and offers a comparison with other
relevant 113-HSD1 inhibitors, supported by experimental data.

Mechanism of Action: The Role of 113-HSD1
Inhibition

The primary therapeutic target of BI-135585 is the enzyme 113-HSD1, which is highly
expressed in key metabolic tissues such as the liver and adipose tissue. This enzyme
catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that can
contribute to insulin resistance and hyperglycemia. By selectively inhibiting 113-HSD1, BI-

135585 aims to reduce local cortisol concentrations in these tissues, thereby improving insulin
sensitivity and glucose metabolism.

Below is a diagram illustrating the signaling pathway affected by BI-135585.
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Caption: Signaling pathway of 113-HSD1 and the inhibitory action of BI-135585.
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In Vitro Potency and Selectivity

The initial evaluation of any potential therapeutic agent involves determining its potency and
selectivity in in vitro assays. For 113-HSD1 inhibitors, this is typically assessed by measuring
the half-maximal inhibitory concentration (IC50) against the target enzyme.

Compound Assay System IC50 (nM) Reference

BI-135585 Human Adipocytes 4.3 [1]

Lead Compound for

Not Specified 166 [1]
BI-135585

Note: A direct head-to-head comparison of IC50 values across different studies should be
interpreted with caution due to potential variations in assay conditions.

Preclinical Efficacy in In Vivo Models

The efficacy of BI-135585 and its comparators has been evaluated in various rodent models of
obesity and type 2 diabetes. These studies typically assess endpoints such as fasting blood
glucose, insulin levels, and body weight.

Diet-Induced Obesity (DIO) Mouse Models

Diet-induced obese mice are a common model to study metabolic diseases.
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. Treatment -~
Compound Animal Model . Key Findings Reference
Details
Data not
available in direct
BI-135585 ) - -
comparative
studies found.
Significantly
lowered body
) weight and non-
) ] Daily )
High-fat diet- ) ) fasting plasma
Carbenoxolone intraperitoneal

(CBX)

induced obese

mice

injections for 16

days

glucose levels.
Improved
glucose
tolerance and

insulin sensitivity.

INU-101

KKAy mice,
ob/ob mice, ZDF
rats

Oral

administration

Enhanced insulin
sensitivity and

lowered fasting

blood glucose.
Decreased body [1]
weight and

improved lipid

profile in diabetic

mouse models.

KR-67105

DIO-C57BL/6

mice

100 mg/kg
administration

Suppressed
diabetes-related
gene expression
(G6Pase and
PEPCK) in the
liver.

UlI-1499

Non-diabetic
lean C57BL/6J

mice

45 mg/kg oral

administration

Significant 11p-
HSD1 activity
inhibition in liver
(88.8%) and

adipose tissue
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(40.6%) at 2

hours.

Genetically Diabetic Mouse Models

Genetically diabetic mouse models, such as KKAy and ob/ob mice, provide another platform to

assess the efficacy of anti-diabetic compounds.

. Treatment o
Compound Animal Model . Key Findings Reference
Details
Data not
available in direct
BI-135585 ) - -
comparative
studies found.
Fasting glycemia
decreased by
) 10 and 30 mg/kg
INU-101 KKAy mice o ) 26.7% and [1]
administration
41.3%,
respectively.
Fasting glycemia
reductions of
) 10 and 30 mg/kg
Ul-1499 KKAy mice o ) 40.1% and
administration
30.6%,
respectively.

Disclaimer: The data presented in these tables are compiled from different studies. Direct

comparisons between compounds should be made with caution as the experimental conditions

(e.g., dosing regimen, duration of treatment, specific mouse strain) may vary between studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and

comparison of preclinical data. Below are representative protocols for key assays used in the
evaluation of 113-HSD1 inhibitors.
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In Vitro 113-HSD1 Enzyme Activity Assay (Scintillation
Proximity Assay)

This assay is a high-throughput method to screen for and characterize inhibitors of 113-HSD1.

Principle: The assay measures the conversion of [3H]-cortisone to [3H]-cortisol by 113-HSD1.
The [3H]-cortisol product is captured by a specific antibody coupled to scintillant-containing
beads. When the radiolabeled cortisol binds to the antibody-bead complex, the emitted beta
particles from the tritium excite the scintillant, producing light that is detected by a scintillation
counter.

Materials:

Human liver microsomes (as a source of 113-HSD1)

¢ [3H]-cortisone (substrate)

* NADPH (cofactor)

 Anti-cortisol monoclonal antibody

e Protein A-coated scintillation proximity assay (SPA) beads

e Test compounds (e.g., BI-135585) dissolved in DMSO

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, with 1 mM EDTA)

e 96- or 384-well microplates

Procedure:

o Prepare a reaction mixture containing assay buffer, human liver microsomes, and NADPH.

e Add the test compound at various concentrations to the wells of the microplate. Include
appropriate controls (vehicle control with DMSO, and a positive control with a known
inhibitor).

« Initiate the enzymatic reaction by adding [3H]-cortisone to all wells.
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 Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

» Stop the reaction by adding a stop solution containing the anti-cortisol antibody and SPA
beads.

 Incubate the plate at room temperature for at least 30 minutes to allow for antibody-cortisol
binding and signal development.

e Measure the scintillation signal using a microplate scintillation counter.

o Calculate the percent inhibition for each concentration of the test compound and determine
the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load
from the blood, providing an indication of insulin sensitivity.
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Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Materials:

C57BL/6J mice (or other relevant strain)

Glucose solution (e.g., 20% w/v in sterile water)

Glucometer and glucose test strips

Oral gavage needles

Animal scale

Procedure:
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e House the mice under standard conditions and acclimate them to handling.
o Fast the mice for 6 hours prior to the test, with ad libitum access to water.

» Weigh each mouse to determine the precise volume of the glucose solution to be
administered.

» Obtain a baseline blood glucose reading (t=0) by collecting a small drop of blood from the talil

vein.
o Administer the glucose solution (e.g., 2 g/kg body weight) to each mouse via oral gavage.

o Collect blood samples and measure blood glucose levels at subsequent time points, typically
15, 30, 60, and 120 minutes after the glucose challenge.

o At the end of the experiment, return the mice to their home cages with access to food and
water.

» Plot the blood glucose concentrations over time for each treatment group. The Area Under
the Curve (AUC) is calculated to quantify the glucose excursion. A lower AUC indicates
improved glucose tolerance.

Conclusion

The preclinical data for BI-135585 indicate that it is a potent inhibitor of 113-HSD1. While direct
comparative studies are limited, the available data for other 113-HSD1 inhibitors in various
preclinical models provide a context for its potential efficacy. The primary effects observed with
this class of inhibitors are improvements in glucose homeostasis and, in some cases,
reductions in body weight. The provided experimental protocols offer a standardized framework
for the continued evaluation and comparison of 113-HSD1 inhibitors. Further head-to-head
studies under standardized conditions would be invaluable for a more definitive comparative
assessment of BI-135585 against other agents in this class.
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different-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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